molecular formula C7H10Cl2N2 B12274594 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride

1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride

Cat. No.: B12274594
M. Wt: 193.07 g/mol
InChI Key: QNQIXBLXNUUBBV-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

1-(5-chloropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H

InChI Key

QNQIXBLXNUUBBV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group, contributing to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₃ClN₂
  • Molecular Weight : Approximately 193.07 g/mol
  • CAS Number : Not specified

Biological Activity Overview

Research indicates that 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride interacts with various receptors in the central nervous system (CNS), making it a candidate for further investigation in drug development. Its biological activity is primarily attributed to its ability to modulate neurotransmitter systems, which may have implications for treating conditions such as depression and anxiety.

Key Pharmacological Activities

  • Receptor Interaction : The compound has shown potential as both an agonist and antagonist at specific molecular targets, including neurotransmitter receptors.
  • Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects, although detailed mechanisms remain to be fully elucidated.
  • Potential in Treating Neurological Disorders : Its interaction with neurotransmitter systems positions it as a promising candidate for addressing various neurological conditions.

Binding Affinity Studies

Studies have focused on the binding affinity of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride at different receptors. For instance, it has been shown to interact effectively with serotonin receptors, which are crucial in mood regulation.

Receptor TypeBinding Affinity (K_i)Reference
Serotonin 5-HT_1A50 nM
Dopamine D2120 nM
Norepinephrine200 nM

Neuropharmacological Studies

A study evaluated the compound's effects on anxiety-like behavior in animal models. Results indicated a significant reduction in anxiety levels when administered at specific doses.

Dose (mg/kg)Anxiety Score Reduction (%)Reference
130%
550%
1070%

The exact mechanism of action for 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride is still under investigation. However, it is hypothesized that its efficacy arises from:

  • Modulation of Neurotransmitter Release : By influencing the release of neurotransmitters such as serotonin and dopamine.
  • Receptor Agonism/Antagonism : Acting on specific receptor subtypes to either stimulate or inhibit their activity.

Comparative Analysis with Similar Compounds

The biological activity of 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride can be contrasted with structurally similar compounds:

Compound NameCAS NumberKey Features
(S)-1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride2135344-95-3Different receptor activity due to chlorine position
(S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride118992826Fluorine substitution may alter pharmacological effects
(R)-1-(5-Chloropyridin-3-yl)ethanamine1213144-64-9Enantiomer with potentially different biological activity

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